molecular formula C12H17N3O B1339045 (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone CAS No. 613678-03-8

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Cat. No. B1339045
M. Wt: 219.28 g/mol
InChI Key: YLTJVIIEHKBRPA-UHFFFAOYSA-N
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Description

“(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone” is a complex organic molecule with a pyridinyl and piperidinyl group . It is a ketone derivative that has potential use as a building block in organic synthesis and medicinal chemistry . This compound is also known as 6-APM.


Molecular Structure Analysis

The molecular formula of this compound is C12H17N3O . The average mass is 328.235 Da and the monoisotopic mass is 327.111633 Da .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.2±0.1 g/cm3 . The boiling point is predicted to be 385.1±42.0 °C . The compound has a molecular weight of 219.28 .

Scientific Research Applications

Molecular Characterization and Antibacterial Activity

  • Synthesis and Characterization : Novel compounds structurally similar to (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone have been synthesized and characterized using various spectroscopic techniques. For instance, Shahana and Yardily (2020) synthesized and characterized compounds using UV, IR, NMR, and high-resolution mass spectrometry. The study included a theoretical vibrational spectra interpretation, structural optimization, and molecular docking studies to understand the antibacterial activity of the compound (Shahana & Yardily, 2020).

Nonlinear Optical Applications

  • Nonlinear Optical Properties : The compound (4-methylphenyl) (4-methylpiperidin-1-yl) methanone, which shares a similar molecular backbone with the target compound, has been reported for its nonlinear optical potentials. Investigations into its reactivity indices have aided in understanding the mechanism behind its suitability for nonlinear optical devices. This is crucial for technological innovations in optics and electronics (Science Letters, 2021).

Synthesis and Spectroscopic Analysis

  • Spectral Analysis and Synthesis : Similar compounds have been synthesized and analyzed using spectroscopic methods, contributing to the understanding of their chemical structure and properties. For example, Priya et al. (2019) conducted a study on a piperidine derivative, providing insights into its structure through various spectral analyses (Priya, Revathi, Renuka, & Asirvatham, 2019).

Synthesis and Crystal Structure Analysis

  • Crystallographic and Conformational Analyses : Studies involving the synthesis of structurally related compounds have also focused on their crystal structure and conformational analysis. This is vital for understanding the molecular geometry and potential applications in material science and pharmaceuticals (Huang et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(6-aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10/h2-4,9H,5-8H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTJVIIEHKBRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464746
Record name (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

CAS RN

613678-03-8
Record name (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The present invention relates to a process for preparing 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide or a salt thereof, comprising the step of: reacting (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide with >0.02 wt % copper(I)oxide at less than 80° C. to yield (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CS Reddy, CNN Babu, BK Tatavarti, N Vijaya… - Journal of Chemical …, 2023 - acgpubs.org
Journal of Chemical Metrology SI Page 1 © 2023 ACG Publications. All rights reserved. 1 Supporting Information J. Chem. Metrol. 17:1 (2023) 79-92 Development of a stability-…
Number of citations: 1 www.acgpubs.org

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